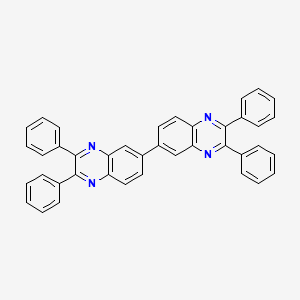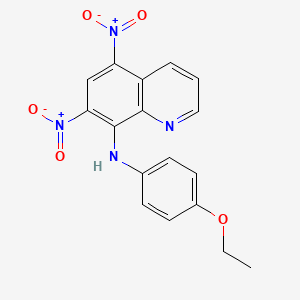
2,2',3,3'-Tetraphenyl-6,6'-biquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline is a complex organic compound with the molecular formula C40H26N4. It is known for its unique structure, which consists of two quinoxaline units connected by a central bond, with phenyl groups attached at the 2, 2’, 3, and 3’ positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline typically involves the condensation of 1,2-diaminobenzene with 1,2-diarylacetylenes. One efficient method includes the use of N-bromosuccinimide as a mediator in a two-step synthesis process. The reaction is carried out in boiling acetic acid, and the product is obtained through a one-pot procedure .
Industrial Production Methods: While specific industrial production methods for 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.
Substitution: The phenyl groups attached to the quinoxaline units can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential therapeutic effects. Additionally, it can interact with specific proteins, affecting their activity and leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
2,2’,3,3’-Tetraphenyl-6,6’-biquinoline: Similar in structure but with quinoline units instead of quinoxaline.
2,2’,3,3’-Tetraphenyl-6,6’-biisoquinoline: Another similar compound with isoquinoline units.
Uniqueness: 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline is unique due to its specific quinoxaline structure, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as organic electronics and materials science, where these properties are crucial.
Propriétés
Numéro CAS |
16111-01-6 |
|---|---|
Formule moléculaire |
C40H26N4 |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
6-(2,3-diphenylquinoxalin-6-yl)-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C40H26N4/c1-5-13-27(14-6-1)37-39(29-17-9-3-10-18-29)43-35-25-31(21-23-33(35)41-37)32-22-24-34-36(26-32)44-40(30-19-11-4-12-20-30)38(42-34)28-15-7-2-8-16-28/h1-26H |
Clé InChI |
QESBRXIXJOBVGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=N5)C6=CC=CC=C6)C7=CC=CC=C7)N=C2C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 4,4'-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate](/img/structure/B11702782.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702787.png)
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702799.png)
![(5Z)-1-benzyl-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11702801.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11702803.png)

![4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide](/img/structure/B11702816.png)


![3-hydroxy-N'-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B11702836.png)
![(1E)-1-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11702843.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-chlorobenzamide](/img/structure/B11702866.png)
![5-methyl-4-[(E)-(2-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702867.png)
